molecular formula C25H31N3O5S2 B2628875 (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-66-6

(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2628875
CAS No.: 865197-66-6
M. Wt: 517.66
InChI Key: LLWILEBVQDWOKR-QPLCGJKRSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its functional groups and substituents. The parent structure is identified as benzo[d]thiazole , a bicyclic system comprising a benzene ring fused to a 1,3-thiazole ring. The substituents are prioritized based on Cahn-Ingold-Prelog rules:

  • Position 2 of the benzothiazole core is substituted by an imino group (-N=) linked to a 4-(N,N-diisobutylsulfamoyl)benzoyl moiety.
  • Position 3 of the benzothiazole is bonded to a methyl acetate group via a methylene bridge.
  • The Z-configuration of the imino double bond is explicitly denoted, indicating that the higher-priority substituents (the benzothiazole ring and the benzoyl group) reside on the same side of the double bond.

The full IUPAC name is:
(Z)-Methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate.

Isomeric Considerations :

  • Geometric Isomerism : The imino group (-N=) permits E/Z isomerism. The Z-isomer is stabilized by intramolecular hydrogen bonding between the sulfamoyl group and the adjacent carbonyl oxygen.
  • Tautomerism : The benzo[d]thiazol-3(2H)-yl moiety may exhibit thione-thiol tautomerism, though X-ray studies suggest the thione form predominates in the solid state.

Molecular Formula and Mass Spectrometry Validation

The molecular formula C₂₆H₃₃N₃O₆S₂ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key spectral data include:

Technique Observations
Electrospray Ionization (ESI-MS) [M+H]⁺ peak at m/z 548.2 (calculated 547.7 g/mol), confirming molecular weight.
Fragmentation Pattern Dominant fragments at m/z 386.1 (benzothiazole core) and 162.0 (diisobutylsulfamoyl group).
Isotopic Distribution Matched theoretical and observed patterns for sulfur (³²S, ³⁴S) and chlorine isotopes.

The molecular structure’s integrity is further validated by nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR : Signals at δ 1.02 ppm (diisobutyl methyl groups) and δ 3.72 ppm (methoxy group).
  • ¹³C NMR : Carbonyl carbons at δ 170.5 ppm (acetate) and δ 165.8 ppm (benzoyl).

Crystallographic Data and X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) studies provide atomic-level resolution of the compound’s geometry. Crystals were grown via slow evaporation from an acetonitrile solution and analyzed at 100 K.

Key Crystallographic Parameters :

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.45 Å, b = 10.23 Å, c = 18.67 Å; β = 105.6°
Z-Value 4
R-Factor 0.042

Structural Insights :

  • Benzothiazole Core : The fused ring system is planar, with bond lengths of 1.74 Å (C-S) and 1.29 Å (C=N), consistent with aromatic delocalization.
  • Sulfamoyl Group : The diisobutylsulfamoyl moiety adopts a tetrahedral geometry around sulfur, with S-O bond lengths of 1.45 Å.
  • Intermolecular Interactions :
    • N-H···O hydrogen bonds (2.89 Å) between the sulfamoyl group and acetate oxygen.
    • π-π stacking (3.52 Å) between adjacent benzothiazole rings.

Thermal Ellipsoid Plot :

Properties

IUPAC Name

methyl 2-[2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S2/c1-17(2)14-27(15-18(3)4)35(31,32)20-12-10-19(11-13-20)24(30)26-25-28(16-23(29)33-5)21-8-6-7-9-22(21)34-25/h6-13,17-18H,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWILEBVQDWOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzo[d]thiazole derivative with N,N-diisobutylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Imine: The imine linkage is formed by reacting the sulfonamide derivative with 4-formylbenzoic acid under dehydrating conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of sulfonamide-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, this compound has potential applications in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and the benzo[d]thiazole core is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzo[d]thiazole core can interact with various receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison with Sulfonylurea Herbicides

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Primary Use
(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole Sulfamoyl, methyl ester ~495.6 (estimated) Undocumented
Metsulfuron methyl ester Triazine Sulfonylurea, methyl ester 381.4 Herbicide
Ethametsulfuron methyl ester Triazine Sulfonylurea, methyl ester 410.4 Herbicide

Thiazole-Containing Benzoic Acid Derivatives

Thiazole derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS RN 65032-66-8) share the benzo-thiazole scaffold but lack the sulfamoyl and ester substituents. These compounds are often used as intermediates in drug synthesis, with physical properties such as a melting point of 139.5–140°C .

Ureido-Thiazole Derivatives

Compounds like (S)-isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate () highlight the versatility of thiazole rings in bioactive molecules. However, the target compound’s sulfamoyl group and rigid benzo[d]thiazole-imino scaffold differentiate it from these ureido-thiazoles, which are designed for radical-scavenging or protease inhibition roles .

Research Findings and Properties

Physicochemical Properties

While specific data for the target compound is unavailable, analogous compounds provide insights:

  • Melting Point : Thiazole-benzoic acid derivatives melt at ~140°C ; the target compound’s bulkier substituents may lower its melting point.
  • Solubility : The diisobutylsulfamoyl group may enhance solubility in organic solvents compared to polar sulfonylureas .

Bioactivity and Stability

Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants , but the target compound’s sulfamoyl group and thiazole core could interact with different biological targets, such as bacterial enzymes or mammalian receptors. The Z-configuration may also confer stereospecific binding advantages.

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